molecular formula C13H15N5O2 B12500103 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B12500103
M. Wt: 273.29 g/mol
InChI Key: JSUAUTJMONCSMG-UHFFFAOYSA-N
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Description

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the pyrimidine and piperidine moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in cell proliferation, survival, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(6-piperidin-1-ylpyrimidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-4-7-18(16-10)12-8-11(14-9-15-12)17-5-2-1-3-6-17/h4,7-9H,1-3,5-6H2,(H,19,20)

InChI Key

JSUAUTJMONCSMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C(=O)O

Origin of Product

United States

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